molecular formula C16H19N5O3S2 B2732699 1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1795424-51-9

1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No.: B2732699
CAS No.: 1795424-51-9
M. Wt: 393.48
InChI Key: OAYNLZWONJDNKV-UHFFFAOYSA-N
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Description

1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, a thiophene ring, and an oxadiazole ring

Scientific Research Applications

1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine typically involves multiple steps, starting with the preparation of the individual building blocks. The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by methylation. The thiophene ring is often prepared via the Paal-Knorr synthesis, while the oxadiazole ring can be formed through the cyclization of hydrazides with carboxylic acids or their derivatives. The final step involves the coupling of these building blocks under appropriate conditions, such as the use of coupling reagents like EDCI or DCC, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the synthesis would also be a key consideration, with a focus on ensuring that the process is both economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can undergo a variety of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require the use of strong acids or bases, such as sulfuric acid or sodium hydroxide, as well as appropriate solvents like dichloromethane or acetonitrile.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitrated or halogenated imidazole derivatives.

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand for metal ions, while the sulfonyl group can form strong hydrogen bonds with biological molecules. The thiophene and oxadiazole rings may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole
  • 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl)imidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both an imidazole and an oxadiazole ring, along with a thiophene ring, provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

IUPAC Name

5-[[1-(1-methylimidazol-4-yl)sulfonylpiperidin-3-yl]methyl]-3-thiophen-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3S2/c1-20-9-15(17-11-20)26(22,23)21-5-2-3-12(8-21)7-14-18-16(19-24-14)13-4-6-25-10-13/h4,6,9-12H,2-3,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYNLZWONJDNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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